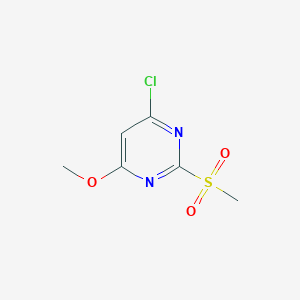
6-(2-Furyl)nicotinonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
6-(2-Furyl)nicotinonitrile and its derivatives have been extensively studied for their synthesis and potential antimicrobial activities. For instance, novel bis-α,β-unsaturated ketones, nicotinonitrile, and derivatives demonstrating significant antimicrobial properties have been synthesized through reactions involving furfural among other aromatic aldehydes (Altalbawy, 2013). These compounds, upon further reactions, yielded a variety of derivatives, including those incorporating the 6-(2-furyl)nicotinonitrile structure, with promising antimicrobial efficacy.
Antioxidant and Antiproliferative Activities
The compound has also been the focus of antioxidant evaluations. One-pot condensation involving furan-2-carbaldehyde led to the synthesis of nicotinonitriles that were further investigated for their antioxidant properties (Gouda et al., 2016). Additionally, nicotinonitrile derivatives, including those related to 6-(2-furyl)nicotinonitrile, were used as scaffolds for developing antineoplastic agents, showcasing potential antiproliferative activities against various cancer cell lines (El‐sayed et al., 2021).
Corrosion Inhibition
In the realm of materials science, derivatives of 6-(2-furyl)nicotinonitrile have been investigated as green corrosion inhibitors for mild steel in hydrochloric acid environments. These studies revealed that such compounds effectively inhibit corrosion, showcasing high efficiency and adherence to the Langmuir adsorption isotherm (Singh et al., 2016).
Luminescent Materials
Furthermore, the synthesis and photophysical studies of nicotinonitrile derivatives have identified potential applications in luminescent materials. For example, the synthesis of a new derivative demonstrated positive solvatochromic effects and good fluorescence properties, suggesting its use as a potential blue light-emitting material (Ahipa et al., 2014).
Anti-Helicobacter pylori Activity
Significant efforts have been made to develop compounds with anti-Helicobacter pylori activity. Derivatives of 6-(2-furyl)nicotinonitrile were synthesized and showed considerable inhibitory activity against H. pylori, positioning them as potential candidates for treating infections caused by this bacterium (Mohammadhosseini et al., 2009).
Dye-Sensitized Solar Cells (DSSCs)
Compounds based on 6-(2-furyl)nicotinonitrile have also found applications in dye-sensitized solar cells (DSSCs). The synthesis and characterization of new derivatives have been explored for their potential to improve the efficiency of DSSCs, showcasing the versatility of 6-(2-furyl)nicotinonitrile derivatives in renewable energy applications (Hemavathi et al., 2019).
Eigenschaften
IUPAC Name |
6-(furan-2-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVPTQAKBGAZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455728 | |
| Record name | 6-(2-furyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Furyl)nicotinonitrile | |
CAS RN |
619334-28-0 | |
| Record name | 6-(2-furyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2-FURYL)NICOTINONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



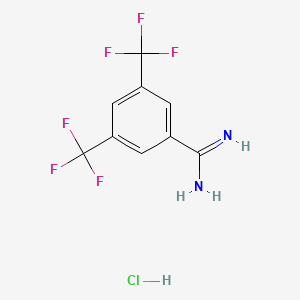



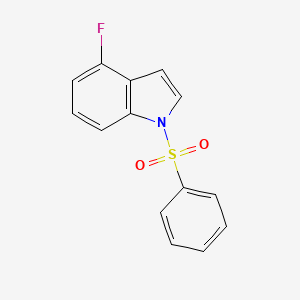

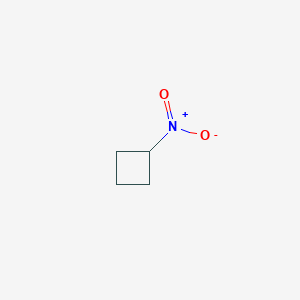
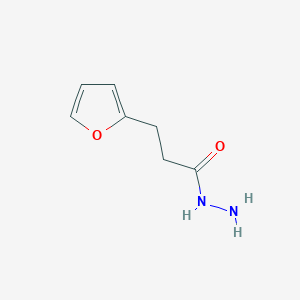
![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)

